L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a methyl group attached to the nitrogen atom of the alanine backbone, along with a pentynyl side chain that features a carbonyl group. This compound is of interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential applications in drug development and biological research.
The compound can be synthesized through various chemical processes that involve the modification of L-alanine. The synthesis often utilizes intermediates and reagents that are readily available in organic chemistry laboratories.
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- is classified as an N-methylated amino acid. N-methylation is known to enhance the pharmacokinetic properties of amino acids, making them more suitable for therapeutic applications. This classification places it among compounds that are being explored for their potential in drug formulation and biological activity enhancement.
The synthesis of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and characterize the final product.
The molecular structure of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- can be described by its chemical formula . It features:
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- can participate in various chemical reactions typical of amino acids:
The reactivity of this compound is influenced by its functional groups; the carbonyl enhances electrophilicity while the amine group provides nucleophilic characteristics.
The mechanism of action for compounds like L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Studies have shown that N-methylated amino acids exhibit improved pharmacokinetic profiles due to increased lipophilicity and reduced susceptibility to enzymatic degradation .
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- typically appears as a white crystalline solid at room temperature. Its solubility in water and organic solvents varies based on pH and temperature conditions.
Key chemical properties include:
Relevant data includes thermodynamic properties such as enthalpy changes during reactions which are crucial for understanding stability and reactivity .
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- has several scientific uses:
The strategic incorporation of both terminal alkyne and carbonyl functionalities within the L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- framework creates a uniquely versatile molecular scaffold for advanced synthetic applications. The terminal alkyne group (–C≡C–H) positioned at the γ-carbon of the pentynoyl chain serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This enables efficient conjugation with azide-bearing biomolecules, fluorophores, or surfaces under physiological conditions without disrupting biological integrity [4] [10]. The carbonyl group (1-oxo) adjacent to the amino acid nitrogen functions as both an electronic modulator and reactive site, facilitating nucleophilic acyl substitution reactions for peptide coupling or esterification. This dual functionality permits sequential orthogonal modifications—first exploiting carbonyl reactivity for backbone assembly, then utilizing the alkyne for post-assembly tagging or cyclization [10].
Table 1: Bioorthogonal Reactions Enabled by Terminal Alkyne Group
Reaction Type | Reaction Partner | Product | Application Example |
---|---|---|---|
CuAAC Click Chemistry | Organic azides | 1,4-Triazole | Fluorescent peptide tagging [10] |
Sonogashira Coupling | Aryl/vinyl halides | Conjugated enynes | ¹⁸F-radiotracer synthesis [10] |
Cadiot-Chodkiewicz | Bromoalkynes | Unsymmetric diynes | Protein-protein conjugation [4] |
The alkyne's linear geometry and hydrophobic character additionally influence molecular conformation and membrane permeability when incorporated into peptides. Studies demonstrate that terminal alkynes like those in propargylglycine analogues enhance proteolytic stability compared to non-alkynylated counterparts while maintaining moderate hydrophilicity (calculated logP ≈ 0.8 for this derivative) [10]. The carbonyl's hydrogen-bonding capacity further modulates target engagement, as evidenced in stapled peptide inhibitors where similar motifs stabilize α-helical conformations critical for protein-protein interaction inhibition [10].
N-methylation of the alanine α-nitrogen in L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- induces critical pharmacological and conformational modifications essential for advanced peptide mimetics. Sterically, the methyl group imposes ≈3.0 kcal/mol rotational barrier on the N–CO bond, restricting φ and ψ backbone dihedral angles and promoting turn-like secondary structures. This conformational restriction enhances receptor selectivity by pre-organizing the peptide chain into bioactive conformations, as demonstrated in cyclic RGD peptidomimetics where N-methylation improved integrin binding affinity >10-fold [8] [10].
Table 2: Conformational and Pharmacological Effects of N-Methylation
Parameter | Non-Methylated Alanine | N-Methylated Derivative | Biological Consequence |
---|---|---|---|
Amide Bond Rotational Barrier | ≈15 kcal/mol | ≈18 kcal/mol | Restricted backbone flexibility |
H-Bond Donor Capacity | Yes | No | Reduced polarity & membrane penetration |
Protease Susceptibility | High | Significantly reduced | Enhanced metabolic stability |
LogD₇.₄ | ≈-1.2 | ≈-0.5 | Improved blood-brain barrier penetration |
The N-methyl group eliminates hydrogen-bond donor capacity, reducing desolvation energy during membrane permeation. This modification enhances bioavailability by increasing logP by ≈0.7 units while decreasing polar surface area by ≈23 Ų relative to non-methylated counterparts. In peptide toxins and macrocycles, such N-methylations typically improve oral bioavailability from <1% to >20% by evading efflux transporters and intestinal peptidases [6] [8]. Furthermore, the N-methyl-pentynamide linkage exhibits enhanced chemical stability against hydrolytic enzymes due to steric blockade of nucleophilic attack at the carbonyl carbon—crucial for therapeutic peptides operating in protease-rich environments [8].
The development of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- represents the convergence of three key historical trajectories in amino acid engineering: alkyne bioorthogonal chemistry, N-methylation strategies, and microbial biosynthesis. Early alkyne-containing amino acids like propargylglycine (Pra) emerged in the 1990s as synthetic building blocks for Sonogashira couplings in organic solvents [10]. Their utility expanded dramatically with the 2002 introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC), transforming terminal alkynes into indispensable handles for bioconjugation. However, these early analogues lacked N-methylation and suffered from metabolic instability [4] [10].
The 2010s witnessed deliberate N-methylation strategies to enhance pharmacokinetics. Pioneering work on N-methyl-L-alanine derivatives demonstrated their role in improving proteolytic resistance and membrane permeability in peptide therapeutics like cyclosporine derivatives [6] [8]. Concurrently, discovery of the Streptomyces cattleya β-ethynylserine biosynthetic pathway in 2019 revealed nature's enzymatic machinery for terminal alkyne installation via lysine modification—providing genetic tools for microbial production of novel alkynyl amino acids [9]. These advances enabled the rational design of hybrid structures like L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- that integrate alkyne reactivity with N-methyl stability.
Modern applications leverage this compound's triple functionality:
Table 3: Key Milestones in Alkyne Amino Acid Development
Year | Development | Impact |
---|---|---|
1998 | First propargylglycine Sonogashira couplings | Proof-of-concept for peptide modification |
2002 | Introduction of CuAAC click chemistry | Revolutionized bioconjugation strategies |
2012 | Copper-free Sonogashira in living cells | Enabled intracellular peptide tagging |
2019 | Discovery of terminal alkyne biosynthetic pathway | Opened route to engineered microbial production |
2020s | Hybrid N-methyl/alkyne derivatives | Integrated stability & reactivity in single residue |
The structural evolution continues toward heterobifunctional amino acids containing both alkynes and complementary bioorthogonal groups (e.g., azides, tetrazines) for multi-step labeling. Recent advances exploit the pentynoyl chain's length for intramolecular reactions generating fluorescent isocoumarins upon click chemistry—enabling "self-reporting" conjugations [4] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: